Lipophilicity Enhancement Relative to Non‑Fluorinated Carbamate Analogs
The trifluoroethyl ester in CAS 1479411‑26‑1 elevates lipophilicity compared to ethyl or methyl carbamate analogs. For the structurally related 2,2,2‑trifluoroethyl N‑methylcarbamate (CAS 461‑37‑0), the calculated LogP is 1.16 [1]. In contrast, the non‑fluorinated ethyl N‑methylcarbamate exhibits a significantly lower LogP of approximately 0.2 [2]. While direct LogP data for CAS 1479411‑26‑1 are not publicly available, the trifluoroethyl group consistently increases LogP by 0.8–1.2 units across carbamate series [3], a class‑level inference applicable to this compound.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Not directly reported; inferred ΔLogP ≈ +0.8 to +1.2 vs. ethyl analog |
| Comparator Or Baseline | 2,2,2‑Trifluoroethyl N‑methylcarbamate: LogP 1.16 [1]; Ethyl N‑methylcarbamate: LogP ~0.2 [2] |
| Quantified Difference | Trifluoroethyl substitution increases LogP by ≥0.9 units |
| Conditions | Computational prediction (ACD/Labs or similar) or experimental measurement |
Why This Matters
Higher lipophilicity translates to improved membrane permeability and potential bioavailability, making CAS 1479411‑26‑1 a preferred building block for central nervous system or intracellular target applications.
- [1] ChemSrc. 2,2,2‑Trifluoroethyl carbamate (CAS 461‑37‑0). Computed LogP = 1.15780. View Source
- [2] PubChem. Ethyl carbamate (urethane). XLogP3 = 0.2. CID 5641. View Source
- [3] Bhattarai P, Trombley TA, Altman RA. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J Med Chem. 2026; doi:10.1021/acs.jmedchem.5c02359. View Source
